molecular formula C7H15FN2 B10909825 1-(2-Fluoroethyl)piperidin-3-amine

1-(2-Fluoroethyl)piperidin-3-amine

Cat. No.: B10909825
M. Wt: 146.21 g/mol
InChI Key: RZCRIYWIMDHDKZ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperidin-3-amine: 1-(2-fluoroethyl)piperidine-3-amine , is a chemical compound with the following properties:

    IUPAC Name: this compound dihydrochloride

    CAS Number: 1654772-84-5

    Molecular Formula: CHFN·2HCl

    Molecular Weight: 219.13 g/mol

Preparation Methods

Synthetic Routes: The synthesis of 1-(2-fluoroethyl)piperidin-3-amine involves introducing a fluorine atom onto the piperidine ring. While specific synthetic routes may vary, a common approach is to react piperidine with 2-fluoroethylamine or its derivatives. The reaction typically occurs under controlled conditions, such as using a suitable base or acid catalyst.

Industrial Production: Industrial production methods for this compound are not widely documented

Chemical Reactions Analysis

1-(2-Fluoroethyl)piperidin-3-amine can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides or acyl chlorides.

    Reduction Reactions: Reduction of the imine group (C=N) can yield the corresponding amine. Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.

    Oxidation Reactions: Oxidation of the amine group can lead to imine formation. Oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO) can be employed.

Scientific Research Applications

1-(2-Fluoroethyl)piperidin-3-amine finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a building block for drug development, especially in the design of bioactive compounds.

    Neuroscience: Given its structural similarity to neurotransmitters, it may have implications in neuropharmacology.

    Organic Synthesis: Chemists use it as a versatile intermediate for creating more complex molecules.

Mechanism of Action

The exact mechanism by which 1-(2-fluoroethyl)piperidin-3-amine exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have information on direct analogs, researchers often compare this compound with related piperidine derivatives. Its uniqueness lies in the fluorine substitution at the ethyl group.

Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

1-(2-fluoroethyl)piperidin-3-amine

InChI

InChI=1S/C7H15FN2/c8-3-5-10-4-1-2-7(9)6-10/h7H,1-6,9H2

InChI Key

RZCRIYWIMDHDKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCF)N

Origin of Product

United States

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